![molecular formula C17H13FN2O B2855620 1-{3-[(6-氟喹啉-4-基)氨基]苯基}乙酮 CAS No. 1018164-17-4](/img/structure/B2855620.png)

1-{3-[(6-氟喹啉-4-基)氨基]苯基}乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

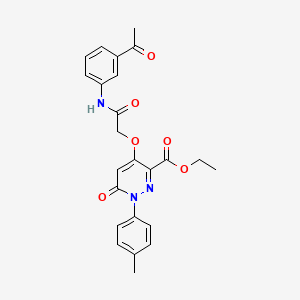

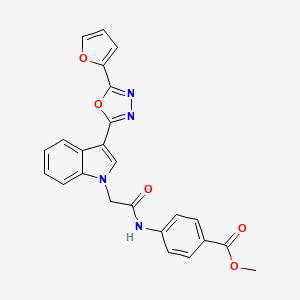

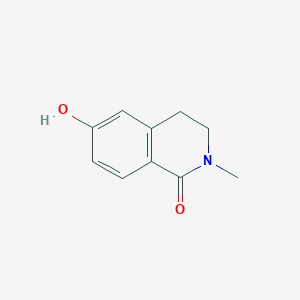

“1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone” is a molecule that contains a total of 36 bonds. There are 23 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 1 double bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 secondary amine (aromatic), and 1 Pyridine .

Synthesis Analysis

Based on bioisosteric similarities with thiacetazone, a series of 7-chloro-4-aminoquinoline derivatives have been designed and synthesized . The target compounds were elucidated by NMR, mass, and FTIR spectral data .Molecular Structure Analysis

The molecular structure of “1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone” includes a total of 36 bonds. It consists of 23 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 1 double bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 secondary amine (aromatic), and 1 Pyridine .Chemical Reactions Analysis

Quinoline derivatives, including “1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone”, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone” are characterized by its molecular structure, which includes a total of 36 bonds, 23 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 1 double bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 secondary amine (aromatic), and 1 Pyridine .科学研究应用

分析化学应用

番醌,一种与提供的化学结构密切相关的化合物,已被用作柱前衍生化中的荧光标记试剂,用于氨基酸的液相色谱 (LC) 分离。由于它能够产生可以有效分离和检测的荧光衍生物,因此该方法被证明适用于剂型(例如胶囊和成袋药品)的质量控制 (Gatti 等,2002 年)。类似的研究扩展了这一应用,展示了番醌在药物质量控制中的效用,因为它能够有效分离和检测氨基酸加合物 (Gatti 等,2004 年)。

抗菌和抗真菌活性

对基于芳基磺酰胺的 3-乙酰-2-甲基-4-苯基喹啉的研究表明,这些化合物具有相似的结构,具有显着的抗菌和抗真菌活性。这些化合物被合成并评估了其对革兰氏阳性菌和革兰氏阴性菌以及各种真菌菌株的有效性。值得注意的是,某些衍生物对黑曲霉表现出显着的抗真菌活性,对克雷伯菌表现出优异的抗菌活性 (Kumar & Vijayakumar,2017 年)。

衍生物的合成和表征

报道了新型 3-羟基喹啉-4(1H)-酮的合成和细胞毒活性评估,重点关注可能对癌细胞系具有细胞毒性特性的衍生物。这突出了对修饰喹啉结构以用于生物医学应用的更广泛的化学兴趣 (Kadrić 等,2014 年)。

药物开发和合成

与查询结构相关的化合物已被探索其在药物开发中的潜力。例如,NK(1) 受体拮抗剂阿普仑坦的合成涉及与查询结构相似的中间化合物,说明该化学物质与合成治疗上有意义的药物有关 (Brands 等,2003 年)。

作用机制

属性

IUPAC Name |

1-[3-[(6-fluoroquinolin-4-yl)amino]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O/c1-11(21)12-3-2-4-14(9-12)20-17-7-8-19-16-6-5-13(18)10-15(16)17/h2-10H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTVXGCGCNYQQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine](/img/structure/B2855545.png)

![Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2855546.png)

![5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2855550.png)

![7-Azaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2855552.png)

![3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2855556.png)